![molecular formula C16H30O4 B1204457 Diisopropyl sebacate CAS No. 7491-02-3](/img/structure/B1204457.png)
Diisopropyl sebacate
Overview
Description
Diisopropyl Sebacate (DIPS) is a clear, colorless, and odorless liquid that is commonly used in cosmetics and personal care products as a solvent, emollient, and plasticizer . It is known for its ability to improve the texture and spreadability of skincare and haircare products without leaving a greasy or oily residue . The chemical formula of Diisopropyl Sebacate is C16H30O4 .
Synthesis Analysis
Diisopropyl sebacate is a synthetic ingredient that is made by the reaction of sebacic acid with isopropyl alcohol . This reaction produces diisopropyl sebacate and water as byproducts . The process typically involves heating the mixture under reflux with a catalyst, such as sulfuric acid or p-toluenesulfonic acid .
Molecular Structure Analysis
The molecular formula of Diisopropyl Sebacate is C16H30O4 . The InChI representation of its structure is InChI=1S/C16H30O4/c1-13(2)19-15(17)11-9-7-5-6-8-10-12-16(18)20-14(3)4/h13-14H,5-12H2,1-4H3 .
Physical And Chemical Properties Analysis
Diisopropyl Sebacate is a clear, colorless, and odorless liquid . It is insoluble in water . It has a low viscosity , a boiling point of 307-309°C , and a melting point of -47°C .
Relevant Papers
A paper titled “An Aliphatic Ester Diisopropyl Sebacate Exhibited an Adjuvant Effect on Fluorescein Isothiocyanate-Induced Contact Hypersensitivity Mouse Models” showed that DIPS facilitated skin sensitization to FITC and increased FITC-presenting dendritic cell trafficking from the skin to draining lymph nodes .
Scientific Research Applications
Cosmetic Industry: Emollient and Texture Enhancer
Diisopropyl sebacate: is widely used in the cosmetic industry due to its emollient properties. It is known for its ability to moisturize and soften the skin, making it a common ingredient in skincare products like moisturizers, lotions, and creams . Additionally, DIS enhances the texture of formulations, improving their spreadability without leaving a greasy or oily residue. This makes it ideal for products that require a lightweight and non-greasy finish .
Sunscreen Formulations: Water Resistance Enhancer
In sunscreen products, DIS plays a crucial role in enhancing water resistance. It helps to create formulations that remain effective after exposure to water, which is essential for maintaining protection against harmful UV rays. Its incorporation into sunscreens allows for the development of high-SPF formulas that are both effective and user-friendly .
Polymer Science: Soft Tissue Mimicry
DIS is utilized in the field of polymer science, particularly in the synthesis of polyglycerol sebacate (PGS), a soft-tissue-mimicked material. PGS exhibits mechanical properties that can be tuned to mimic soft tissues, making it valuable for applications in tissue engineering and biodegradable medical devices .
Triboelectric Nanogenerators: Active Layer Component
The compound has potential as an active triboelectric layer in implantable and biodegradable triboelectric nanogenerators (TENGs). These devices require materials with excellent triboelectric properties, as well as the ability to mimic the mechanical properties of surrounding tissues while exhibiting low cytotoxicity. DIS-derived PGS has shown promising results in this field .
Plasticizer in Personal Care Products
As a plasticizer, DIS is added to personal care products such as lipsticks, nail polishes, and hair sprays. It helps to dissolve other ingredients and improve the product’s texture, reducing stiffness and brittleness, thus making the product more flexible and easier to apply .
Solvent for Fragrance Formulations
Diisopropyl sebacate: acts as a solvent, particularly for fragrances in cosmetic and personal care products. It is effective in dissolving fragrance compounds, contributing to the overall sensory experience of the product without altering its consistency or feel .
properties
IUPAC Name |
dipropan-2-yl decanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O4/c1-13(2)19-15(17)11-9-7-5-6-8-10-12-16(18)20-14(3)4/h13-14H,5-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKBBSZEQRFVSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCCCCCCC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064720 | |
Record name | Decanedioic acid, bis(1-methylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropyl sebacate | |
CAS RN |
7491-02-3 | |
Record name | Diisopropyl sebacate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7491-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(1-methylethyl)decanedioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007491023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanedioic acid, 1,10-bis(1-methylethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decanedioic acid, bis(1-methylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisopropyl sebacate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.461 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIISOPROPYL SEBACATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8T3X564IH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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